2,6-Diethoxyaniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2,6-diethoxyaniline |
InChI |
InChI=1S/C10H15NO2/c1-3-12-8-6-5-7-9(10(8)11)13-4-2/h5-7H,3-4,11H2,1-2H3 |
InChI Key |
XHNDTWIUBZHABC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC=C1)OCC)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on substituent type, position, and functional group similarities:
2,6-Dimethylaniline (CAS 87-62-7)
- Molecular Formula : C₈H₁₁N
- Molecular Weight : 121.18 g/mol
- Substituents : Two methyl (-CH₃) groups at the 2 and 6 positions.
- Applications : Used as a reference standard in HPLC and GC analyses for pharmaceuticals like lidocaine and ropivacaine .
- Reactivity: Undergoes Fenton process oxidation to yield intermediates like 2,6-dimethylphenol and acetic acid .
- Key Difference: Methyl groups are weaker electron donors compared to ethoxy groups, leading to reduced solubility in polar solvents and slower reaction kinetics in oxidation pathways .
2-Ethoxyaniline (CAS 94-70-2)
- Molecular Formula: C₈H₁₁NO
- Molecular Weight : 137.18 g/mol
- Substituents : Single ethoxy group at the 2 position.
- Applications : Intermediate in dye and polymer synthesis.
2,5-Diethoxyaniline (CAS 94-85-9)
- Molecular Formula: C₁₀H₁₅NO₂
- Molecular Weight : 181.23 g/mol
- Substituents : Ethoxy groups at the 2 and 5 positions.
- Applications : Used in organic synthesis for pharmaceuticals or agrochemicals.
- Key Difference: The para-substitution pattern (2,5 vs. For example, 2,5-substitution may lead to higher melting points due to symmetry .
3-(2-Methoxyethoxy)-4-methylaniline (CAS 6373-46-2)
- Molecular Formula: C₁₀H₁₅NO₂
- Molecular Weight : 181.23 g/mol
- Substituents : Methoxyethoxy (-OCH₂CH₂OCH₃) and methyl groups.
- Key Difference : The methoxyethoxy group introduces greater steric bulk and hydrophilicity compared to ethoxy, which may enhance solubility in aqueous media but reduce membrane permeability .
Physicochemical Properties and Reactivity
*Inferred from analogs. EDG = Electron-Donating Group.
- Reactivity Notes: Ethoxy groups in this compound enhance nucleophilic aromatic substitution due to strong electron donation, whereas methyl groups in 2,6-Dimethylaniline favor electrophilic attack . Chlorinated analogs (e.g., 2,6-Dichloro-3,5-dimethoxyaniline, CAS 872509-56-3) exhibit reduced reactivity in oxidation due to electron-withdrawing effects .
Q & A
Q. What are the common synthetic routes for 2,6-Diethoxyaniline, and how are the products characterized?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution of halogenated aniline derivatives with ethoxide ions under controlled conditions. For example, etherification of 2,6-dihaloanilines (e.g., 2,6-dichloroaniline) with sodium ethoxide in ethanol at reflux can yield the target compound. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation (e.g., aromatic proton shifts in the range of δ 6.5–7.0 ppm for substituted aniline derivatives) and mass spectrometry (MS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 181). Purity is assessed via HPLC with UV detection at 254 nm .
Q. What analytical methods are recommended for determining the purity and identity of this compound in research samples?
- Methodological Answer :
- Gas chromatography (GC) with flame ionization detection (FID) is suitable for volatile derivatives, while HPLC with diode-array detection (DAD) is preferred for non-volatile samples.
- For structural confirmation, LC-MS/MS using electrospray ionization (ESI) in positive ion mode provides fragmentation patterns (e.g., characteristic ions at m/z 164 [M+H–NH2]+ and 136 [M+H–OCH2CH3]+).
- Cross-validation with FT-IR can confirm functional groups (e.g., N–H stretching at ~3400 cm⁻¹ and C–O–C vibrations at ~1250 cm⁻¹) .
Q. How should this compound be stored to ensure stability, and what methods assess its degradation?
- Methodological Answer :
- Store in airtight containers under inert gas (e.g., N2) at 2–30°C to prevent oxidation or moisture absorption.
- Monitor stability via accelerated degradation studies (e.g., 40°C/75% relative humidity for 6 months) using HPLC to track impurity profiles.
- Thermogravimetric analysis (TGA) can quantify thermal decomposition thresholds (e.g., onset degradation temperature >150°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., LC-MS/MS vs. NMR) for this compound derivatives?
- Methodological Answer : Contradictions often arise from impurities or isomerization. To resolve:
Perform 2D NMR (COSY, HSQC) to confirm connectivity and rule out structural ambiguity.
Use high-resolution mass spectrometry (HRMS) to distinguish isobaric species (e.g., resolving power >30,000).
Compare experimental LC-MS/MS spectra with predicted fragmentation patterns from computational tools (e.g., CFM-ID) .
Q. What experimental design strategies optimize the synthesis of this compound under green chemistry principles?
- Methodological Answer :
- Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., solvent polarity, catalyst loading). For example, ethanol/water mixtures reduce toxicity vs. pure ethanol.
- Use microwave-assisted synthesis to reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >85%.
- Monitor by-products via in-line FT-IR to minimize waste .
Q. How can researchers assess the environmental impact of this compound when ecological toxicity data are limited?
- Methodological Answer :
- Apply read-across models using data from structurally similar compounds (e.g., 2,6-dimethylaniline).
- Perform QSAR (Quantitative Structure-Activity Relationship) predictions for acute toxicity (e.g., LC50 for fish) using software like ECOSAR.
- Conduct microtox assays with Vibrio fischeri to estimate EC50 values for aquatic toxicity .
Q. What methodologies mitigate interference from this compound metabolites in biological assays?
- Methodological Answer :
- Use solid-phase extraction (SPE) with C18 cartridges to isolate the parent compound from biological matrices (e.g., plasma).
- Employ isotope dilution mass spectrometry (e.g., ¹³C-labeled internal standards) to correct for matrix effects.
- Validate recovery rates (>90%) via spike-and-recovery experiments in relevant media (e.g., cell lysates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
